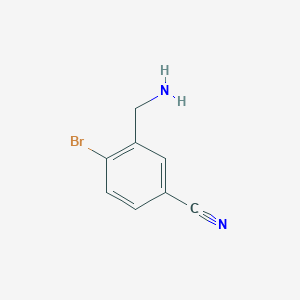

3-(Aminomethyl)-4-bromobenzonitrile

Description

Properties

IUPAC Name |

3-(aminomethyl)-4-bromobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGLMRLIJWZMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of Aminated Precursors

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | HBr, NaNO₂, 0–10°C, 1–3 h | 85–90 |

| Bromination | CuBr, HBr, 40–50°C, 2–4 h | 70–75 |

| Reduction | N₂H₄·H₂O, Fe₃O₄, 50–100°C, 2–5 h | 80–85 |

This method offers moderate yields but requires careful temperature control to prevent diazonium salt decomposition.

Grignard Reagent-Mediated Functionalization

Building the Aminomethyl Group via Aldehyde Intermediates

Patent CN102643213A outlines a Grignard-based route to synthesize 3,5-dimethyl-4-bromomethylbenzonitrile. For 3-(aminomethyl)-4-bromobenzonitrile, a similar strategy could be employed:

-

Halogen-Lithium Exchange : Treat 4-bromo-3-iodobenzonitrile with isopropylmagnesium chloride to generate a benzyl Grignard reagent.

-

Aldehyde Formation : Quench the Grignard reagent with dimethylformamide (DMF) to yield 4-bromo-3-formylbenzonitrile.

-

Reductive Amination : React the aldehyde with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol to produce the aminomethyl group.

Optimization Insights :

-

Aprotic solvents like tetrahydrofuran (THF) enhance Grignard reactivity.

-

Reductive amination achieves higher yields (75–80%) at pH 6–7.

Reduction Strategies for Nitro and Cyano Groups

Catalytic Hydrogenation of Nitrobenzonitriles

Patent CN105753731A utilizes hydrogenation with Raney nickel to reduce nitro groups in 3-nitro-4-methoxybenzamide. Applied to 3-nitro-4-bromobenzonitrile:

-

Catalytic Hydrogenation : Subject 3-nitro-4-bromobenzonitrile to H₂ (10–15 bar) with Raney nickel at 80–100°C.

-

Aminomethyl Formation : Introduce formaldehyde (CH₂O) under reductive conditions to alkylate the amine.

Challenges :

-

Over-reduction of the nitrile to an amine may occur without temp control.

-

Catalyst poisoning by bromine necessitates high catalyst loadings (5–10 wt%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-bromobenzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form an amine oxide.

Reduction: The nitrile group can be reduced to form a primary amine.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

3-(Aminomethyl)-4-bromobenzonitrile serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

- Reduction : Converting the nitrile group to a primary amine.

- Substitution : The bromo group can be substituted with other nucleophiles, leading to the formation of various substituted benzene derivatives .

Biochemical Studies

This compound is utilized as a probe in biochemical studies to investigate enzyme-substrate interactions. Its structural features allow it to interact with biological macromolecules, providing insights into biological processes .

Pharmaceutical Development

Derivatives of this compound show potential as pharmaceutical intermediates. Research suggests that compounds with similar structures can inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating inflammatory responses in diseases like asthma and COPD .

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : In vitro studies have shown that related compounds can reduce inflammatory markers, suggesting therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Some studies indicate potential protective effects on neuronal cells, making it a candidate for treating neurodegenerative disorders .

Case Study 1: PDE Inhibition

A study published in the Journal of Organic Chemistry explored various bromobenzonitrile derivatives, including this compound, demonstrating promising results in modulating PDE activity. This modulation is significant for developing treatments for inflammatory conditions .

Case Study 2: Muscarinic Receptor Modulation

Another research effort focused on the compound's effects on muscarinic acetylcholine receptors (mAChRs). The findings suggest that it may influence neurotransmitter dynamics beneficially for conditions like schizophrenia and anxiety disorders .

Chemical Reactions Analysis

The compound can undergo several chemical reactions:

- Oxidation : The amino group can be oxidized to form an amine oxide.

- Reduction : The nitrile group can be reduced to form primary amines.

- Substitution Reactions : Various nucleophiles can react with the bromo group.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | H2O2, mCPBA | Varies |

| Reduction | LiAlH4, H2 | Catalytic conditions |

| Substitution | NaCN, KI | Nucleophilic substitution |

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4-bromobenzonitrile exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its amino and bromo groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key differences between 3-(Aminomethyl)-4-bromobenzonitrile and analogous compounds:

| Compound Name | Molecular Formula | CAS Number | Substituents (Position) | Key Applications |

|---|---|---|---|---|

| This compound | C₈H₈BrN₂ | N/A | Br (4), -CH₂NH₂ (3) | Pharmaceutical intermediates |

| 3-(Aminomethyl)benzonitrile | C₈H₈N₂ | 10406-24-3 | -CH₂NH₂ (3) | Organic synthesis |

| 4-Amino-3-methylbenzonitrile | C₈H₈N₂ | 78881-21-7 | -NH₂ (4), -CH₃ (3) | Material science research |

| 4-Amino-2-bromo-3-hydroxybenzonitrile | C₇H₄BrN₂O | L015101 (Cat. No.) | Br (2), -NH₂ (4), -OH (3) | Bioactive compound development |

| 3-Amino-5-bromobenzonitrile | C₇H₅BrN₂ | 49674-16-0 | Br (5), -NH₂ (3) | Agrochemical synthesis |

Key Observations :

- Substituent Position: The placement of bromine and amino/aminomethyl groups significantly impacts reactivity.

- Biological Activity: this compound’s aminomethyl group may mimic motifs seen in bioactive molecules like pregabalin, where the aminomethyl moiety contributes to binding affinity . In contrast, 3-Amino-5-bromobenzonitrile lacks this group, limiting its utility in certain drug discovery contexts .

- Synthetic Utility: The absence of a hydroxyl group in this compound simplifies reactions requiring anhydrous conditions compared to 4-Amino-2-bromo-3-hydroxybenzonitrile .

Biological Activity

3-(Aminomethyl)-4-bromobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C8H8BrN

- CAS Number : 1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene

This compound features a bromobenzonitrile moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Phosphodiesterase (PDE) : Compounds similar to this compound have been identified as inhibitors of phosphodiesterase type IV (PDE4), which plays a crucial role in regulating inflammatory responses in various diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Muscarinic Acetylcholine Receptor Modulation : The compound may act as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological processes including smooth muscle contraction and neurotransmitter release .

Pharmacological Activities

- Anti-inflammatory Effects : In vitro studies have demonstrated that compounds with structural similarities can reduce inflammatory markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from apoptosis, making it a candidate for treating neurodegenerative disorders .

Case Studies

- A study published in the Journal of Organic Chemistry highlighted the synthesis and biological evaluation of various bromobenzonitrile derivatives, including this compound, showing promising results in modulating PDE activity .

- Another research effort focused on the compound's effects on mAChRs, demonstrating its potential to influence neurotransmitter dynamics, which could be beneficial in treating conditions like schizophrenia and anxiety disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-bromobenzonitrile, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via bromination of 3-(Aminomethyl)benzonitrile using N-bromosuccinimide (NBS) under controlled radical initiation (e.g., UV light or AIBN). Alternative routes may involve reductive amination of 4-bromo-3-formylbenzonitrile using sodium cyanoborohydride. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of brominating agents .

- Validation : Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers safely handle this compound given limited toxicological data?

- Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact. First aid for exposure includes flushing eyes/skin with water (15+ minutes) and seeking medical attention .

- Storage : Store in a cool, dry place away from oxidizers. Use amber glass vials to prevent photodegradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretches ~3300 cm⁻¹) groups. Compare to NIST reference libraries for brominated analogs .

- NMR : ¹H NMR will show aromatic protons (δ 7.2–8.0 ppm), aminomethyl (–CH₂NH₂, δ 3.8–4.2 ppm), and bromine-induced deshielding .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via high-resolution MS (expected m/z ~239 for C₈H₈BrN₂) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its potential neurotropic targets?

- In Silico Approach : Use PASS Online or SwissADME to predict bioactivity. The aminomethyl group may interact with GABA receptors or monoamine transporters. Molecular docking studies (AutoDock Vina) can simulate binding to CNS targets like serotonin receptors .

- Validation : Cross-reference predictions with in vitro assays (e.g., radioligand binding studies) .

Q. What strategies resolve contradictions in reported reactivity of brominated benzonitriles under nucleophilic substitution?

- Analysis : Bromine’s position (para vs. meta) and steric hindrance from the aminomethyl group influence reactivity. Perform kinetic studies (UV-Vis monitoring) in polar aprotic solvents (e.g., DMSO) to compare SN2 vs. aromatic substitution pathways .

- Case Study : For 4-bromobenzonitrile derivatives, electron-withdrawing groups (e.g., –CN) accelerate substitution, while bulky substituents favor elimination .

Q. How does the electronic environment of this compound affect its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The bromine atom acts as a leaving group, while the nitrile stabilizes transition states via conjugation. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/ethanol mixtures. Monitor regioselectivity using X-ray crystallography of coupled products .

Key Research Gaps and Recommendations

- Toxicology : Conduct Ames tests and zebrafish embryo assays to assess mutagenicity and developmental toxicity .

- Synthetic Scalability : Explore flow chemistry for safer bromination steps and reduced byproduct formation .

- Biological Screening : Prioritize kinase inhibition assays due to structural similarity to known kinase-targeting nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.